Iron triabietate
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Overview
Description
Iron triabietate is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. It is a coordination complex where iron is bonded to three abietate ligands. Abietate is derived from abietic acid, a naturally occurring resin acid found in rosin. The compound’s structure and properties make it a subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron triabietate can be synthesized through a reaction between iron salts and abietic acid. One common method involves dissolving iron(III) chloride in a suitable solvent, such as ethanol, and then adding abietic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the this compound complex. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to maintain consistent reaction conditions and improve efficiency. The use of high-purity starting materials and solvents is crucial to minimize impurities in the final product.
Chemical Reactions Analysis
Types of Reactions: Iron triabietate undergoes various chemical reactions, including:
Oxidation: The iron center in the compound can be oxidized, leading to changes in its oxidation state and coordination environment.
Reduction: Reduction reactions can convert iron(III) to iron(II), altering the compound’s properties.
Substitution: Ligands in the this compound complex can be substituted with other ligands, resulting in new coordination complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by adjusting the pH of the reaction medium.
Major Products Formed:
Oxidation: Oxidized forms of this compound with different oxidation states.
Reduction: Reduced forms of the compound, potentially with altered magnetic and electronic properties.
Substitution: New coordination complexes with different ligands, which may exhibit unique chemical and physical properties.
Scientific Research Applications
Iron triabietate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation processes.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme mimetics and metalloproteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of metal-based drugs.
Industry: this compound is investigated for its use in materials science, particularly in the development of new magnetic materials and coatings.
Mechanism of Action
Iron triabietate can be compared with other iron coordination complexes, such as:
Iron(III) acetylacetonate: Similar in its coordination environment but differs in ligand structure and reactivity.
Iron(III) chloride: A simpler iron salt with different solubility and reactivity properties.
Iron(III) citrate: Another coordination complex with distinct biological and chemical applications.
Uniqueness: this compound’s uniqueness lies in its combination of iron and abietate ligands, which impart specific properties such as solubility, stability, and reactivity. The natural origin of abietate also makes it an attractive compound for green chemistry applications.
Comparison with Similar Compounds
- Iron(III) acetylacetonate
- Iron(III) chloride
- Iron(III) citrate
- Iron(III) oxalate
- Iron(III) nitrate
Properties
Molecular Formula |
C60H87FeO6 |
---|---|
Molecular Weight |
960.2 g/mol |
IUPAC Name |
(1R,4aR,4bR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate;iron(3+) |
InChI |
InChI=1S/3C20H30O2.Fe/c3*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h3*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;;+3/p-3/t3*16-,17?,19+,20+;/m000./s1 |
InChI Key |
OFFKQZOHDWKCMB-BUWVSPPGSA-K |
Isomeric SMILES |
CC(C)C1=CC2=CCC3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)[O-])C.[Fe+3] |
Canonical SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Fe+3] |
Origin of Product |
United States |
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